3-(Benzyloxy)-5-chloro-2-methoxypyridine
Description
Core Structure and Substituent Distribution
3-(Benzyloxy)-5-chloro-2-methoxypyridine features a pyridine ring with substituents at positions 2, 3, and 5. The 2-methoxy group contributes electron-donating effects through resonance, while the 5-chloro substituent acts as an electron-withdrawing group. The 3-benzyloxy group introduces steric bulk and aromatic π-conjugation. This combination creates a molecule with distinct electronic and geometric properties.
Key structural features include:
- Pyridine ring : Aromatic six-membered ring with nitrogen at position 1.
- 2-Methoxy : Methoxy (-OCH₃) group at position 2, forming an ether linkage.
- 3-Benzyloxy : Benzyl ether (-OCH₂C₆H₅) at position 3.
- 5-Chloro : Chlorine atom at position 5, introducing inductive withdrawal.
The substituents’ positions influence the molecule’s planarity and electronic distribution. The benzyloxy group’s spatial requirements likely induce minor distortions in the pyridine ring’s geometry, while the methoxy and chloro groups modulate electron density across the ring.
Bonding Patterns and Electronic Effects
The pyridine nitrogen’s lone pair participates in conjugation with the ring’s π-system, stabilizing the aromatic structure. The methoxy group donates electron density via resonance, increasing electron density at positions 3 and 5. Conversely, the chloro substituent withdraws electron density inductively, reducing electron density at adjacent positions.
Resonance effects :
- Methoxy: +R (donates electrons to the ring).
- Chloro: -I (withdraws electrons via inductive effects).
Steric interactions : The benzyloxy group’s aromatic ring creates steric hindrance, potentially limiting rotation around the ether oxygen. This rigidity may influence the molecule’s conformational preferences.
Properties
IUPAC Name |
5-chloro-2-methoxy-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFFXZBNLBAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682449 | |
| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-52-2 | |
| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14. These proteins play crucial roles in inflammation and cellular responses to cytokines and stress.
Mode of Action
Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring. This allows them to undergo various reactions such as free radical attack, SN1, SN2, and E1 reactions.
Biochemical Pathways
Similar compounds have been found to inhibit monoamine oxidase (mao), which plays a significant role in the metabolism of neurotransmitters.
Result of Action
Benzylic compounds are known to undergo various reactions due to their enhanced reactivity. These reactions can lead to various molecular and cellular changes depending on the specific targets and pathways involved.
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of benzylic compounds. Furthermore, the presence of certain enzymes or proteins can influence the compound’s interaction with its targets.
Biological Activity
3-(Benzyloxy)-5-chloro-2-methoxypyridine is an organic compound featuring a pyridine ring substituted with a benzyloxy group, a methoxy group, and a chlorine atom. Its molecular formula is C13H12ClNO2, indicating the presence of chlorine, nitrogen, and oxygen. The structural characteristics of this compound suggest significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Pyridine Ring : A six-membered aromatic ring containing five carbon atoms and one nitrogen atom.
- Substituents :
- Benzyloxy Group : Contributes to the electron-donating properties.
- Methoxy Group : Also electron-donating, enhancing reactivity.
- Chlorine Atom : Positioned at the 5-position, influencing electrophilic substitution reactions.
These structural features facilitate various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit diverse biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize key findings from various studies.
Anticancer Activity
Studies have shown that pyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : Similar compounds have been reported to interact with proteins or enzymes critical for cellular metabolism and proliferation. For example, some derivatives inhibit monoamine oxidase (MAO), which plays a role in neurotransmitter regulation and has implications in cancer therapy.
- Cell Lines Tested : Research on related compounds has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers .
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has also been explored:
- Screening Studies : Compounds structurally similar to this compound have shown activity against bacterial strains such as Bacillus subtilis and Escherichia coli, indicating potential applications in treating infections .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities based on substituent modifications. The following table summarizes some related compounds:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| 3-Bromo-5-chloro-2-methoxypyridine | 0.90 | Contains bromine instead of benzyloxy group |
| 3-Bromo-4-chloro-2-methoxypyridine | 0.86 | Different position of bromine |
| 4-Bromo-5-chloro-2-hydroxypyridine | 0.80 | Hydroxyl group instead of methoxy |
| 2-(Benzyloxy)-5-chloro-3-fluoropyridine | Similar | Fluorine substitution at position three |
This table illustrates how variations in substituents can lead to differing chemical properties and biological activities while maintaining a core structural framework.
Case Studies
-
Study on Anticancer Properties :
- A study investigated the effects of similar pyridine derivatives on cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 breast cancer cells when treated with specific derivatives.
- Antimicrobial Screening :
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-(Benzyloxy)-5-chloro-2-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structure allows for modifications that can lead to the development of anti-inflammatory, anti-cancer, and other therapeutic agents. The benzyloxy group enhances the compound's lipophilicity, which is beneficial for drug absorption and bioavailability.
Case Study: Anti-Cancer Agents
Research has indicated that derivatives of this compound exhibit significant anti-cancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy against specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .
Agricultural Chemicals
Formulation of Agrochemicals
In agriculture, this compound is utilized in the formulation of herbicides and fungicides. Its chemical properties contribute to improved crop protection and yield by enhancing the effectiveness of active ingredients against pests and diseases.
Impact on Crop Yield
Field studies demonstrate that formulations containing this compound can lead to increased crop yields by effectively controlling weed growth and plant diseases without adversely affecting crop health .
Material Science
Advanced Materials Development
The compound is being explored for its potential in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure allows for the synthesis of materials with enhanced durability and resistance to environmental factors.
Applications in Coatings
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for protective coatings in various industrial applications .
Biochemical Research
Studies on Enzyme Inhibition
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which are critical for understanding biological pathways and disease mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in pharmacological research.
Example: Monoamine Oxidase Inhibition
Investigations into the inhibitory effects of similar compounds on human monoamine oxidases have shown promising results, indicating potential applications in treating neurological disorders .
Analytical Chemistry
Standard in Analytical Methods
this compound is employed as a standard in various analytical techniques. It aids in the detection and quantification of other compounds within complex mixtures, making it an essential component in quality control processes.
Role in Chromatography
In chromatographic methods, this compound can serve as a reference standard to ensure accuracy and reliability in the analysis of pharmaceutical products .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis | Anti-cancer agents targeting specific pathways |
| Agricultural Chemicals | Used in herbicide and fungicide formulations | Increased crop yields through effective pest control |
| Material Science | Development of advanced polymers and coatings | Improved mechanical properties in protective coatings |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Inhibition of human monoamine oxidases |
| Analytical Chemistry | Standard for detection and quantification | Reference standard in chromatographic methods |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogs: 3-(Benzyloxy)-5-bromo-2-chloropyridine
- Structure : Replaces the 5-chloro substituent with bromine (CAS: 891785-18-5) .
- Molecular Properties :
- Molecular Weight : 298.56 g/mol (vs. ~254.06 g/mol for the target compound, assuming Cl instead of Br).
- Storage : Requires storage under inert gas (N₂/Ar) at 2–8°C, indicating sensitivity to oxidation or moisture.
- Key Differences :
- Bromine’s larger atomic radius and polarizability may increase reactivity in cross-coupling reactions compared to chlorine.
- Higher molecular weight could reduce solubility in polar solvents.
Heterocyclic Variants: 2-Chloro-5-(phenylmethoxy)-pyrimidine
- Structure : Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen) .
- The benzyloxy and chloro substituents mirror the target compound, but the altered aromatic system may affect π-π stacking interactions.
- Applications : Pyrimidine derivatives are common in antiviral and anticancer agents, suggesting divergent biological roles compared to pyridine-based analogs.
Functional Group Modifications: 3-(Benzyloxy)pyridin-2-amine (3BPA)
- Structure : Replaces 2-methoxy and 5-chloro groups with an amine at position 2 .
- Thermal Stability: Studied via DFT at 300–1200 K, showing temperature-dependent conformational flexibility.
- Electronic Properties :
- The electron-donating amine may raise the HOMO energy, enhancing redox activity relative to the target compound’s methoxy group.
Bulkier Substituents: 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine
- Structure : Additional ethoxy-benzyloxy chain at position 2 .
- Physicochemical Impact :
- Increased steric bulk may reduce crystallinity and solubility in aqueous media.
- Enhanced lipophilicity could improve membrane permeability in drug design.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Halogen Effects : Bromine substitution (e.g., in 3-(Benzyloxy)-5-bromo-2-chloropyridine) increases molecular weight and may enhance electrophilicity for Suzuki-Miyaura couplings compared to chlorine .
Thermal Behavior: DFT studies on 3BPA suggest that amine-containing pyridines undergo significant conformational changes at elevated temperatures, a property less pronounced in methoxy-substituted analogs .
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative for direct etherification, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh bases but incurs higher costs due to reagent expenses.
Ullmann-Type Coupling
Copper-catalyzed coupling of 5-chloro-2-methoxypyridin-3-ol with benzyl bromide has been explored but suffers from limited scalability and moderate yields (70–75%).
Industrial-Scale Production and Process Economics
The diazotization-etherification route is favored for large-scale synthesis due to its cost-effectiveness and reproducibility. Key metrics include:
| Parameter | Value |
|---|---|
| Overall Yield | 68–72% |
| Raw Material Cost | $120–150/kg |
| Purity | ≥99% (HPLC) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-5-chloro-2-methoxypyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, leveraging the reactivity of the chloro and methoxy groups on the pyridine ring. A base (e.g., K₂CO₃) is typically used to deprotonate the benzyl alcohol derivative, facilitating substitution at the chloro position. Optimization involves varying solvents (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours). Purification via silica gel chromatography or recrystallization improves yield and purity. Monitoring reaction progress with TLC or HPLC is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., benzyloxy protons at δ 4.5–5.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm).
- FT-IR : Confirms functional groups (C-O stretch of methoxy at ~1250 cm⁻¹, C-Cl stretch at ~550 cm⁻¹).
- LC-MS : Validates molecular weight (MW = 279.7 g/mol) and purity.
- HPLC : Quantifies purity (>95% preferred for biological studies). Cross-referencing with PubChem data ensures accuracy .
Q. What are the primary research applications of this compound in medicinal chemistry and organic synthesis?
- Methodological Answer :
- Organic Synthesis : Acts as a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl systems or heterocyclic scaffolds. The benzyloxy group can be deprotected to introduce hydroxyl functionalities .
- Medicinal Chemistry : Explored as a CYP enzyme modulator due to structural similarity to pyridine-based inhibitors. Its chloro and methoxy groups enhance binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can researchers address low yield or purity issues during the synthesis of this compound, particularly in scaling up reactions?
- Methodological Answer : Low yields often stem from incomplete substitution or side reactions (e.g., oxidation of benzyloxy groups). Solutions include:
- Catalyst Screening : Pd-based catalysts for coupling reactions improve regioselectivity.
- Inert Atmosphere : Prevents oxidation during reflux.
- Stepwise Purification : Use flash chromatography after each synthetic step.
- Scale-Up Adjustments : Transition from batch to flow chemistry for better heat/mass transfer .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition studies?
- Methodological Answer :
- Systematic Substitution : Replace chloro/methoxy groups with bioisosteres (e.g., trifluoromethyl, cyano) to assess electronic effects.
- Enzyme Assays : Use EROD assays (for CYP1B1) or fluorescence-based assays to measure IC₅₀ values.
- Molecular Docking : Compare binding poses of derivatives in enzyme active sites (e.g., CYP1B1’s heme pocket) using software like AutoDock. Steric clashes or hydrogen-bonding interactions explain activity trends .
Q. How should contradictory biological activity data for this compound derivatives be systematically evaluated?
- Methodological Answer :
- Reproducibility Checks : Validate assays across multiple labs (e.g., IC₅₀ variations <20%).
- Metabolic Stability Tests : Assess if derivatives are metabolized differently in vitro vs. in vivo (e.g., liver microsome assays).
- Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions.
- Data Triangulation : Combine SAR, crystallography, and MD simulations to resolve discrepancies .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use Glide or GOLD to predict binding modes in CYP enzymes. Prioritize poses with π-π stacking between pyridine and heme groups.
- MD Simulations : Run 100-ns simulations to assess ligand-protein stability (RMSD <2.0 Å acceptable).
- QSAR Models : Train models on derivative datasets to predict logP, pIC₅₀, and toxicity .
Q. In designing derivatives of this compound, how do electronic and steric effects of substituents influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution rates but potentially reducing metabolic stability.
- Steric Hindrance : Bulky groups at the 5-position (e.g., -CF₃) may reduce CYP binding but improve selectivity.
- Hydrogen-Bond Donors/Acceptors : Methoxy groups improve solubility but may clash with hydrophobic enzyme pockets. Balance via logP optimization (target 2–4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
